Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide
Overview
Description
Pyridinium, 1,1'-(1,2-ethanediyl)bis-, dibromide is a useful research compound. Its molecular formula is C12H14Br2N2 and its molecular weight is 346.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethylenebis(pyridinium bromide) is a pyridinium-based compound . Pyridinium compounds are known to interact with various targets, including acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the neuromuscular junction . By inhibiting this enzyme, pyridinium compounds can increase the signaling of acetylcholine, relieving symptoms of conditions like myasthenia gravis .
Mode of Action
The mode of action of ethylenebis(pyridinium bromide) is likely similar to other pyridinium compounds. These compounds inhibit the breakdown of acetylcholine by acetylcholinesterase, which facilitates the transmission of impulses across the neuromuscular junction . This results in an increase in acetylcholine signaling, which can help alleviate symptoms of diseases that involve dysfunction at the neuromuscular junction .
Biochemical Pathways
Pyridinium compounds affect the biochemical pathway involving acetylcholine and its receptor at the neuromuscular junction . By inhibiting acetylcholinesterase, these compounds prevent the breakdown of acetylcholine, leading to an increase in acetylcholine signaling . This can have downstream effects on muscle tone and fatigue, among other things .
Pharmacokinetics
Other pyridinium compounds, such as pyridostigmine, have been found to have poor oral absorption (10% to 20%) and a half-life of elimination of 1 to 2 hours
Result of Action
The result of the action of ethylenebis(pyridinium bromide) would depend on its specific targets and mode of action. If it acts similarly to other pyridinium compounds, it could potentially increase acetylcholine signaling, leading to improvements in conditions like myasthenia gravis . .
Action Environment
The action of ethylenebis(pyridinium bromide), like other pyridinium compounds, could be influenced by various environmental factors. For example, the presence of other substances that interact with acetylcholine or acetylcholinesterase could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Pyridinium salts have been highlighted for their synthetic routes and reactivity . They play an intriguing role in a wide range of research topics .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
1-(2-pyridin-1-ium-1-ylethyl)pyridin-1-ium;dibromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2BrH/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHMWWKTXHHMO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC[N+]2=CC=CC=C2.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889441 | |
Record name | Ethylenebis(pyridinium bromide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-35-9 | |
Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1,1'-(1,2-ethanediyl)bis-, bromide (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenebis(pyridinium bromide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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